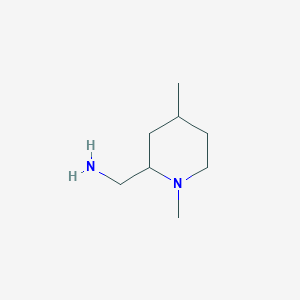

(1,4-Dimethylpiperidin-2-yl)methanamine

Übersicht

Beschreibung

(1,4-Dimethylpiperidin-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethylpiperidin-2-yl)methanamine typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. One common method involves the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar alkylation reactions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(1,4-Dimethylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(1,4-Dimethylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Wirkmechanismus

The mechanism of action of (1,4-Dimethylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A parent compound with similar structural features but lacking the methyl groups.

N-Methylpiperidine: A derivative with a single methyl group attached to the nitrogen atom.

N,N-Dimethylpiperidine: A compound with two methyl groups attached to the nitrogen atom.

Uniqueness

(1,4-Dimethylpiperidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 1 and 4 positions of the piperidine ring enhances its stability and reactivity compared to other piperidine derivatives.

Biologische Aktivität

(1,4-Dimethylpiperidin-2-yl)methanamine, also known as DMMP, is a piperidine derivative notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.

The compound's structure is characterized by two methyl groups at the 1 and 4 positions of the piperidine ring, enhancing its stability and reactivity compared to other piperidine derivatives. This structural uniqueness allows DMMP to interact with specific molecular targets in biological systems.

The mechanism of action for this compound involves its ability to act as a ligand for various receptors and enzymes. It modulates their activity, influencing cellular responses and signaling pathways. The exact molecular targets depend on the context of its use, which can range from biochemical assays to therapeutic applications.

Biological Activity

Research indicates that DMMP exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that DMMP can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Preliminary investigations suggest that DMMP may induce cytotoxicity in cancer cell lines, warranting further exploration into its potential as an anticancer agent.

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which may have implications in treating neurological disorders.

Data Table: Biological Activities of this compound

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of cell death in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter activity |

Case Studies

Several studies have evaluated the biological activity of DMMP:

- Antimicrobial Study : A recent study assessed the efficacy of DMMP against various bacterial strains. The results indicated significant inhibition rates compared to control groups, suggesting potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that DMMP exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

- Neuropharmacological Research : Investigations into the neuropharmacological properties of DMMP demonstrated its ability to enhance dopamine release in neuronal cultures. This effect suggests a possible role in treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,4-dimethylpiperidin-2-yl)methanamine, and how can reaction conditions be standardized?

The synthesis of this compound typically involves substitution reactions or reductive amination of precursor ketones. For example, in a patent application (Example 466), the compound was synthesized by substituting tert-butyl (2-aminoethyl)carbamate with this compound under controlled conditions, yielding a TFA salt . Key parameters include temperature (room temperature to 80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Standardization requires monitoring via TLC or HPLC to confirm intermediate purity and optimize yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectral and chromatographic methods:

- NMR spectroscopy : ¹H and ¹⁹F NMR (e.g., δ 10.79 ppm for imidazole protons, δ -75.1 ppm for TFA counterion) .

- Mass spectrometry : ESI-MS (M+1 peaks at 481.3/483.2) .

- HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Consistent batch-to-batch reproducibility requires calibration against certified reference standards.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability testing should assess:

- Temperature : Long-term storage at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation.

- Light sensitivity : Amber vials to protect against photodegradation.

- Humidity : Desiccants to avoid hygroscopic degradation.

Analytical monitoring (e.g., NMR or LC-MS) at intervals is critical to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or biological activity data for derivatives of this compound?

Conflicting data may arise from stereochemical variations or impurities. Strategies include:

- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiopurity .

- Biological assay validation : Replicate studies with orthogonal assays (e.g., MTT and apoptosis assays for anticancer activity) .

- Statistical modeling : Multivariate analysis to identify confounding variables (e.g., solvent residues in synthetic batches) .

Q. What is the mechanistic role of (1,4-dimethylpiiperidin-2-yl)methanamine derivatives in anticancer research, and how can their efficacy be optimized?

Derivatives like 1,4-dimethyl-9-H-carbazol-3-yl methanamine exhibit anticancer activity against glioma U87 MG cells via apoptosis induction and cell cycle arrest. Optimization strategies:

- Structure-activity relationship (SAR) studies : Modify substituents on the piperidine ring to enhance binding affinity.

- In vitro models : Dose-response curves (IC₅₀ determination) and synergy studies with standard chemotherapeutics .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.

Q. How can computational methods enhance the design of this compound-based therapeutics?

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .

- QSAR modeling : Correlate electronic/steric parameters (e.g., logP, polar surface area) with bioactivity .

- MD simulations : Study conformational flexibility and binding stability over time .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation pathways?

- High-resolution mass spectrometry (HR-MS) : Identify unexpected adducts or fragments.

- 2D NMR (COSY, HSQC) : Assign complex proton environments in byproducts .

- Accelerated stability studies : Stress testing (e.g., 40°C/75% RH) with LC-MS tracking to map degradation pathways .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

| Parameter | Value/Observation | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.79 (s, 1H, imidazole NH) | |

| ¹⁹F NMR (DMSO-d₆) | δ -75.1 (TFA counterion) | |

| ESI-MS (M+1) | 481.3/483.2 | |

| Anticancer IC₅₀ (U87 MG) | 12.5 µM (carbazole derivative) |

Table 2. Recommended Stability Testing Protocol

| Condition | Duration | Monitoring Method |

|---|---|---|

| -20°C (argon) | 6 months | HPLC purity >98% |

| 40°C/75% RH (accelerated) | 1 month | LC-MS for decomposition |

Eigenschaften

IUPAC Name |

(1,4-dimethylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAOMMIAXLVXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.